molecular formula C11H7F6N3O B2849852 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 477711-82-3

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2849852
CAS No.: 477711-82-3
M. Wt: 311.187
InChI Key: XXOCVKVWCDSPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is an intriguing compound known for its distinctive structural features and broad potential applications in various scientific fields. This compound belongs to a class of organic molecules containing both pyrazole and pyridine rings, each substituted with trifluoromethyl groups, which can impart significant biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes

The synthesis of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine typically involves several key steps, starting from readily available precursors. Common synthetic routes include:

  • Formation of the Pyrazole Ring: The synthesis begins with the construction of the pyrazole ring, often achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or nucleophilic trifluoromethylation with reagents such as Ruppert-Prakash reagent (CF₃SiMe₃).

  • Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through an ether linkage. This can be achieved by reacting the pyrazole derivative with a suitably substituted pyridine, typically under basic conditions and in the presence of a coupling agent such as a sulfonate ester or aryl halide.

Industrial Production Methods

The industrial production of this compound might utilize similar synthetic strategies but on a larger scale, with optimizations to increase yield and efficiency. Catalysts and more cost-effective reagents might be employed to streamline the process.

Chemical Reactions Analysis

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is reactive in various chemical transformations, including:

  • Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution, particularly at the pyridine and pyrazole rings.

  • Oxidation and Reduction: Though the compound's stability in oxidation and reduction reactions depends on the specific conditions, the trifluoromethyl groups can enhance stability.

  • Coupling Reactions: The ether linkage and aromatic rings are conducive to various coupling reactions, enabling the synthesis of more complex derivatives.

Common Reagents and Conditions:

  • Trifluoromethylation reagents (e.g., CF₃I, CF₃SiMe₃)

  • Strong acids or bases for substitution reactions

  • Catalysts such as palladium for coupling reactions

Major Products: The major products of these reactions vary but can include substituted derivatives where trifluoromethyl groups and aromatic rings remain intact, ensuring the compound's bioactive properties are preserved.

Scientific Research Applications

Chemistry

The compound's unique structure lends itself to roles as a building block for more complex organic molecules, facilitating research into new materials and chemical processes.

Biology and Medicine

In biological and medical research, 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine can serve as a lead compound in the development of pharmaceuticals. Its trifluoromethyl groups can enhance metabolic stability and bioavailability, making it a promising candidate in drug design.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and specialty polymers, owing to its robust chemical stability and reactivity.

Mechanism of Action

When comparing 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine with similar compounds, several key differences stand out:

  • Structure and Substitution Patterns: Unlike other compounds, the dual trifluoromethyl substitutions and combined pyrazole and pyridine rings provide a unique chemical profile.

  • Chemical Stability: The trifluoromethyl groups confer higher stability against metabolic degradation compared to non-fluorinated analogs.

Comparison with Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives

  • 5-trifluoromethylpyridine analogs

These similar compounds might share structural elements but differ significantly in their chemical properties and applications.

By examining its synthesis, reactivity, applications, and mechanistic pathways, 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine stands as a compound of substantial interest across various scientific domains.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3O/c1-20-7(11(15,16)17)4-9(19-20)21-8-3-2-6(5-18-8)10(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOCVKVWCDSPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.